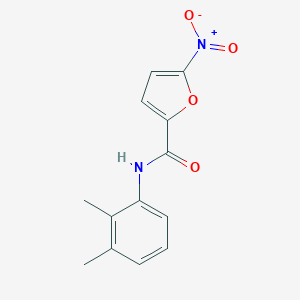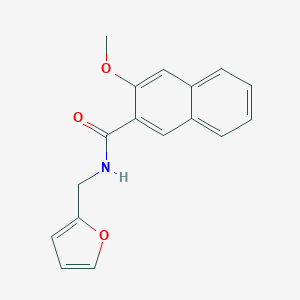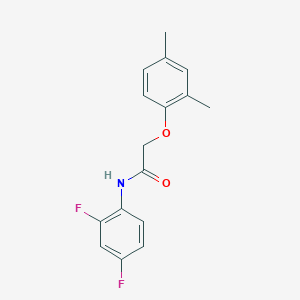
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide, also known as DMNFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMNFA is a member of the nitrofuran family of compounds, which have been shown to possess a wide range of biological activities. In
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways. In cancer cells, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In infectious disease, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to inhibit the activity of key enzymes involved in cell wall synthesis and protein synthesis. In neuroscience, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to modulate the activity of ion channels and receptors involved in synaptic transmission.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to possess a wide range of biochemical and physiological effects. In cancer cells, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to induce apoptosis and inhibit angiogenesis, which are key processes involved in tumor growth and metastasis. In infectious disease, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to inhibit the growth of bacterial and fungal pathogens, which can lead to the development of new antimicrobial agents. In neuroscience, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to modulate neuronal activity and possess neuroprotective properties, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in a variety of solvents. However, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide also has some limitations, including its potential toxicity and the need for further studies on its safety and efficacy.
Future Directions
There are several future directions for research on N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide, including the development of new analogs with improved biological activity and the investigation of its potential applications in other areas of scientific research. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide and to determine its safety and efficacy for use in humans.
Synthesis Methods
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenylamine with 5-nitrofurfural in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to yield N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide. This synthesis method has been optimized to produce N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide in high yields and with high purity.
Scientific Research Applications
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, infectious disease research, and neuroscience. In cancer research, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious disease research, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to possess antimicrobial activity against a variety of bacterial and fungal pathogens. In neuroscience, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to modulate neuronal activity and possess neuroprotective properties.
properties
Molecular Formula |
C13H12N2O4 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C13H12N2O4/c1-8-4-3-5-10(9(8)2)14-13(16)11-6-7-12(19-11)15(17)18/h3-7H,1-2H3,(H,14,16) |
InChI Key |
BVPFTFLSOWTNMX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)

![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)
![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B251833.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B251836.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B251838.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B251843.png)
